molecular formula C19H17N3O2 B5660507 4-[(Z)-1-(4-ACETYLANILINO)METHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE

4-[(Z)-1-(4-ACETYLANILINO)METHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE

Cat. No.: B5660507
M. Wt: 319.4 g/mol
InChI Key: PQRKAYTXDMOCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Z)-1-(4-Acetylanilino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5-one is a compound belonging to the class of pyrazolone derivatives. These compounds are known for their interesting structural properties and diverse applications in various fields, including chemistry, biology, and medicine. The compound adopts a keto-amine tautomeric form in the solid state, which contributes to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(4-acetylanilino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5-one typically involves the condensation of 4-acetylaniline with 3-methyl-1-phenyl-1H-pyrazol-5-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the Schiff base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-(4-Acetylanilino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-[(Z)-1-(4-Acetylanilino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of biologically active compounds and coordination complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The keto-amine tautomeric form allows it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-1-(4-Acetylanilino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5-one is unique due to its specific structural features, such as the keto-amine tautomeric form and the presence of the acetylanilino group. These characteristics contribute to its distinct reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

4-[(4-acetylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-18(12-20-16-10-8-15(9-11-16)14(2)23)19(24)22(21-13)17-6-4-3-5-7-17/h3-12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRKAYTXDMOCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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